Placidyl carbamate
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Overview
Description
Placidyl carbamate, also known by its IUPAC name (2E)-3-chloro-1-ethyl-1-ethynyl-2-propenyl carbamate, is a chemical compound with the molecular formula C(_8)H(_10)ClNO(_2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Placidyl carbamate typically involves the reaction of ethchlorvynol with phosgene to form the carbamate ester. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Placidyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Placidyl carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.
Biology
In biological research, this compound has been studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
Although not widely used in modern medicine, this compound has been investigated for its potential therapeutic properties. Research has focused on its effects on the central nervous system and its potential as a sedative or hypnotic agent.
Industry
In industry, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Placidyl carbamate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethchlorvynol: A sedative-hypnotic compound with a similar structure but different pharmacological properties.
Methylparafynol: Another sedative-hypnotic with a related chemical structure.
Tert-amyl alcohol: A compound with sedative properties but a different chemical structure.
Uniqueness
Placidyl carbamate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
74283-25-3 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
[(E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl] carbamate |
InChI |
InChI=1S/C8H10ClNO2/c1-3-8(4-2,5-6-9)12-7(10)11/h1,5-6H,4H2,2H3,(H2,10,11)/b6-5+ |
InChI Key |
FCCBKWLMYXVTGQ-AATRIKPKSA-N |
Isomeric SMILES |
CCC(/C=C/Cl)(C#C)OC(=O)N |
Canonical SMILES |
CCC(C=CCl)(C#C)OC(=O)N |
Origin of Product |
United States |
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